The compound is documented in various chemical databases, including PubChem, where it is listed under the compound ID 123015. It has been associated with research on angiogenesis inhibitors and has been explored for its therapeutic potential in treating cancer and other diseases related to abnormal blood vessel formation .
The synthesis of 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one typically involves several key steps:
The detailed synthetic route may vary based on specific laboratory conditions and available reagents but generally follows this framework.
The molecular structure of 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one features a complex arrangement that includes both indole and pyrrole rings. The structural formula can be represented as follows:
Crystallographic data can provide insights into bond lengths, angles, and conformational preferences, which are essential for understanding how this compound interacts at a molecular level .
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one can participate in various chemical reactions typical for indole derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one primarily involves inhibition of tyrosine kinases such as vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Research indicates that compounds with similar structures exhibit significant anti-proliferative effects on cancer cell lines, supporting their use in therapeutic applications .
The physical and chemical properties of 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one include:
| Property | Value |
|---|---|
| Molecular Weight | 238.285 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties influence its behavior in biological systems and its suitability for various applications .
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one has several significant applications:
The molecular architecture of 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one integrates a planar, conjugated system formed by the condensation of indolin-2-one and 3,5-dimethyl-1H-pyrrole moieties. This scaffold, characterized by its E-configuration around the exocyclic double bond (confirmed by crystallographic studies), enables extended π-electron delocalization across the tricyclic system. This delocalization facilitates specific interactions with biological targets, particularly through hydrogen bonding via the indolinone lactam carbonyl (C=O) and pyrrolic N-H groups [3] [6]. The 3,5-dimethyl substituents on the pyrrole ring induce steric effects that modulate planarity, impacting binding pocket accessibility in protein targets. Hybridization stabilizes the molecule in a bioactive conformation, as evidenced by nuclear magnetic resonance analyses showing restricted rotation about the methylidene bridge [3] [5]. This geometric constraint is critical for maintaining optimal binding affinity to kinase ATP pockets, where simultaneous interactions with hinge regions and hydrophobic subpockets occur [6].
The discovery of sunitinib (SU11248), an FDA-approved indolin-2-one derivative for renal carcinoma, validated this scaffold’s capacity for multi-kinase inhibition. Early analogs like SU5416 (a VEGF receptor inhibitor) and SU6668 featured the core 3-(heteroarylmethylidene)indolin-2-one structure but exhibited broad kinome inhibition profiles (>100 kinases inhibited) [4] [8]. Research shifted toward narrow-spectrum inhibitors to mitigate off-target toxicity. SU9516 emerged as a pivotal lead, demonstrating potent inhibition of Tousled-like kinase 2 (TLK2) (IC₅₀ = 0.061 μM) while inhibiting only 10 kinases at 1 μM—a marked selectivity improvement [2]. Subsequent optimization focused on head-group modifications; replacing the SU9516 imidazole with solubilizing groups (e.g., carbamoyl ethylamines) yielded derivatives with enhanced TLK2 selectivity and drug-like properties [2] [4].
Table 1: Evolution of Key Indolin-2-One Kinase Inhibitors
| Compound | Primary Target(s) | Kinase Selectivity (No. Inhibited Kinases) | TLK2 IC₅₀ (μM) | Clinical/Research Status |
|---|---|---|---|---|
| Sunitinib (SU11248) | VEGFR, PDGFR, KIT | >187 | ~1.0 | Approved (2006) |
| SU9516 | CDK2, TLK2 | 10 | 0.061 | Preclinical Research Tool |
| GW506033X | TLK2 | Broad (>50) | 0.061 | Preclinical Optimization |
| Compound 26 (Hybrid) | SRC kinase | Selective (undisclosed) | N/A | Preclinical Lead [8] |
This trajectory highlights the scaffold’s adaptability: minor structural tweaks significantly modulate kinase selectivity, enabling tailored therapeutic applications.
Halogenation, particularly chlorine incorporation, profoundly influences the pharmacological behavior of indolin-2-one-pyrrole hybrids. Introducing chlorine at the C-5 position of the indolinone ring (e.g., 5-chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one) enhances lipophilicity (measured by log P increases of 0.5–1.2 units), promoting membrane permeability and cellular uptake [1] [4]. Crucially, chlorine’s hydrophobic volume fills accessory pockets in kinases like VEGFR2 and TLK2, improving binding complementarity. In contrast, bromine analogs exhibit diminished activity due to excessive steric bulk [4].
The C-4′ position on the pyrrole ring (adjacent to the methylene bridge) is a strategic site for polarity engineering:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: